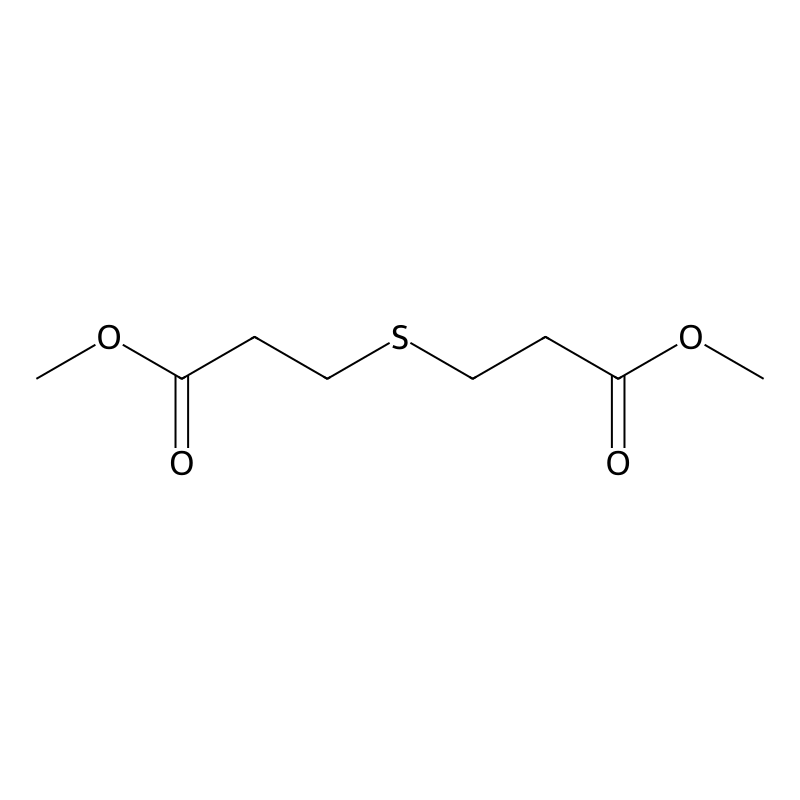

dimethyl 3,3'-thiodipropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomolecule Separation

Specific Scientific Field: Biochemistry and Cancer Research

Methods of Application: DTBP is used to modify diatomaceous earth (AD) particles, which are then combined with a syringe filter system for nucleic acid and protein separation from various cancer cells . The DTBP-based AD system can separate DNA and proteins within 40 minutes .

Results or Outcomes: The DTBP-based AD syringe filter system showed good rapidity, efficiency, and affordability in the separation of biomolecules from single samples for the early diagnosis and clinical analysis of cancers .

Protein-Protein Interactions

Specific Scientific Field: Protein Analysis and Chromatography

Application Summary: DTBP is used to reversibly crosslink and stabilize protein-protein interactions . It is also used to stabilize protein interactions prior to Chromatin Immunoprecipitation (ChIP) assays to capture indirect protein interactions .

Methods of Application: DTBP contains an amine-reactive imidoester at each end of an 8-atom spacer arm. Imidoesters react with primary amines at pH 8-10 to form stable amidine bonds . The crosslinks can be easily reversed by the addition of 100-150 mM DTT at 37°C for 30 minutes .

Results or Outcomes: DTBP crosslinks can be easily reversed, making it a valuable tool for studying protein-protein interactions .

Dimethyl 3,3'-thiodipropanoate is an organic compound with the molecular formula and a molecular weight of approximately 206.26 g/mol. It is classified as a thioester, specifically a dimethyl ester of 3,3'-thiodipropionic acid. The compound appears as a colorless to light yellow liquid and has a strong, pungent odor. It is commonly used in various chemical synthesis processes and has applications in the fields of organic chemistry and materials science .

- Hydrolysis: In the presence of water and an acid or base catalyst, dimethyl 3,3'-thiodipropanoate can be hydrolyzed to yield 3,3'-thiodipropionic acid and methanol.

- Transesterification: This compound can react with alcohols to form different esters, which can be useful in modifying its properties for specific applications.

- Nucleophilic Substitution: The sulfur atom in the thioester group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Several methods exist for synthesizing dimethyl 3,3'-thiodipropanoate:

- Direct Esterification: This method involves the reaction of 3,3'-thiodipropionic acid with methanol in the presence of an acid catalyst to form the dimethyl ester.

- Thioesterification: This process includes reacting propionic acid with sulfur dichloride followed by methanolysis to yield dimethyl 3,3'-thiodipropanoate.

- New Synthetic Routes: Recent patents have proposed novel synthetic routes that improve yield and reduce by-products through optimized reaction conditions .

Dimethyl 3,3'-thiodipropanoate has several practical applications:

- Chemical Intermediate: It serves as an important intermediate in the synthesis of various organic compounds.

- Plasticizers: The compound is used in the production of plasticizers that enhance the flexibility and durability of plastics.

- Fragrance Industry: Its characteristic odor makes it suitable for use in fragrances and flavorings.

- Agricultural Chemicals: It may be utilized in the formulation of certain agrochemicals due to its chemical properties .

Interaction studies involving dimethyl 3,3'-thiodipropanoate typically focus on its reactivity with various nucleophiles and electrophiles. Such studies help elucidate its behavior in synthetic pathways and its potential interactions with biological systems. Research indicates that compounds with similar thioester functionalities often exhibit significant reactivity towards amines and alcohols, which could be relevant for developing new pharmaceuticals or agrochemicals .

Dimethyl 3,3'-thiodipropanoate shares structural similarities with several other compounds. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl adipate | A diester without sulfur functionality | |

| Dimethyl malonate | Contains a dicarboxylate structure | |

| Dimethyl succinate | A saturated dicarboxylic acid derivative | |

| Dimethyl thiodipropionate | Similar thioester structure but different chain length |

The uniqueness of dimethyl 3,3'-thiodipropanoate lies in its thioether linkage between two propionic acid units, which imparts distinct chemical reactivity compared to other esters .

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 12 of 20 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 8 of 20 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Propanoic acid, 3,3'-thiobis-, 1,1'-dimethyl ester: ACTIVE